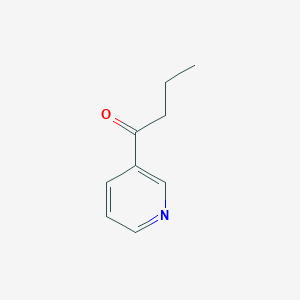

1-(Pyridin-3-yl)butan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORUAYHMUWRFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332661 | |

| Record name | 1-(Pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-70-8 | |

| Record name | 3-Butyrylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTYRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6AQ13XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) moiety is a fundamental component in numerous biologically active compounds and approved drugs. ijpsonline.comajrconline.orgijpsonline.com Its presence can influence a molecule's polarity, basicity, and ability to interact with biological targets. The ketone group, on the other hand, is a reactive site that allows for a variety of chemical transformations, making 1-(Pyridin-3-yl)butan-1-one a valuable starting material or intermediate in multi-step synthetic pathways. smolecule.combldpharm.com

In organic synthesis, this compound serves as a key precursor for generating a diverse array of derivatives. For instance, it has been utilized in the synthesis of various nicotine (B1678760) and anabasine (B190304) analogues. nih.govuno.edu One approach involves the borane-mediated reduction of the ketone to an alcohol, which can then undergo further reactions to form pyrrolidine (B122466) or piperidine (B6355638) rings, core structures in these alkaloids. nih.gov Additionally, the ketone can be transformed into an oxime, which can then be further modified to create novel compounds with potential antifungal activity. sioc-journal.cn

From a medicinal chemistry perspective, the pyridin-3-yl ketone scaffold is a recurring motif in molecules designed for therapeutic purposes. It is a key structural element in compounds investigated for their potential as anticancer agents, neuropharmacological drugs, and antimicrobial agents. ijpsonline.com For example, derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes crucial for viral replication, such as the 3C-like protease (3CLpro) of the SARS coronavirus. nih.gov Furthermore, the compound is a known precursor in the synthesis of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein, a technique used in the development of antibodies against harmful substances like the tobacco-specific nitrosamine (B1359907), NNK. acs.orgnih.govacs.org

Interdisciplinary Research Landscape and Key Drivers

Established Synthetic Pathways for this compound

Historically, the synthesis of pyridyl alkyl ketones has been achieved through several methods. One early approach involved the vapor-phase reaction of a cyanopyridine with an alkyl nitrile and water over a thoria-alumina catalyst. google.com For instance, 3-butyrylpyridine can be prepared by reacting 3-cyanopyridine (B1664610) with butyronitrile (B89842) and water at elevated temperatures. google.com Another established method is the reaction of Grignard reagents with pyridine (B92270) N-oxides, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org

A common laboratory-scale synthesis involves the Claisen condensation of a pyridine carboxylate with a ketone. For example, 1-(pyridin-3-yl)butane-1,3-dione (B1296583) has been synthesized by reacting methylpyridine-3-carboxylate with acetone (B3395972) in the presence of sodium methoxide.

Regioselective Approaches in the Synthesis of Pyridine-Containing Methyl Ketones

Regioselectivity is a critical aspect of synthesizing substituted pyridines. Modern methods have focused on achieving high regioselectivity to avoid the formation of unwanted isomers. One such approach is the metal-free hydration of pyridine-SF4-alkynes under acidic conditions. acs.orgacs.orgnih.gov This method allows for the regioselective synthesis of α-pyridine-SF4-methyl ketones in high yields. acs.orgacs.orgnih.gov The reaction proceeds rapidly at room temperature and is considered environmentally benign as it avoids the use of toxic heavy metal catalysts. acs.orgacs.orgnih.gov

Another strategy involves the iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines, which provides a metal-free route to 2,3-disubstituted pyridines with good selectivity. organic-chemistry.org

Enzymatic Transformations Involving this compound and its Analogues

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions and high stereoselectivity. nih.govbohrium.com

Biocatalytic Reduction Processes

The enzymatic reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. nih.govbohrium.com For instance, the enzyme NicA2 from Pseudomonas putida can catabolize nicotine to 4-(methylamino)-1-(pyridin-3-yl)butan-1-one (pseudooxynicotine). nih.gov This intermediate can then be further reduced. A process for the preparation of nicotine involves the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one using a ketoreductase enzyme. google.comgoogle.com Ketoreductases from organisms like Lactobacillus kefir and Candida parapsilosis have been used to reduce the ketone group to an alcohol with high enantiomeric excess.

Enantioselective Synthesis through Biocatalysis

The enantioselective synthesis of chiral pyridyl alcohols is of great interest for the pharmaceutical industry. bohrium.commagtech.com.cn Lipase-catalyzed asymmetric acetylation is an effective method for the resolution of racemic 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. acs.org The use of whole-cell biocatalysts, such as Candida parapsilosis, has also been shown to be efficient for the deracemization of pyridyl alcohols. acs.org Furthermore, plant fragments, like carrot roots, have been utilized for the enantioselective reduction of heteroaryl ketones, including those with a pyridine ring, to the corresponding S-alcohols. tandfonline.com

Contemporary Strategies for Pyridine Scaffold Construction Relevant to Butanone Derivatives

Modern synthetic chemistry has seen the development of novel and efficient methods for constructing the pyridine ring. researchgate.net Multicomponent reactions (MCRs) are particularly noteworthy as they offer a streamlined approach to complex molecules in a single step. bohrium.com One-pot, four-component reactions under microwave irradiation have been successfully employed for the synthesis of various pyridine derivatives in high yields and short reaction times. nih.govacs.org

Transition-metal-catalyzed cyclizations and cross-coupling reactions also represent a significant advancement in pyridine synthesis. researchgate.net For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Green Chemistry Principles in the Synthesis of Pyridyl Butanones

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. ijarsct.co.innih.gov This includes the use of environmentally friendly solvents, catalysts, and energy sources. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and improve yields in the preparation of pyridines. nih.govacs.org

The development of metal-free catalytic systems, such as the acid-mediated hydration of alkynes, is another key aspect of green pyridine synthesis. acs.orgacs.orgnih.gov Furthermore, the use of biocatalysts, as discussed in the enzymatic transformations section, aligns well with green chemistry principles by offering mild reaction conditions and high selectivity. ijarsct.co.in The exploration of deep eutectic solvents (DES) as non-toxic and biodegradable reaction media is also a promising area of research. ijarsct.co.in

Chemical Reactivity and Transformations of 1 Pyridin 3 Yl Butan 1 One

Reactions at the Butanone Carbonyl Moiety

The carbonyl group (C=O) of the butanone chain is a primary site for chemical reactions, particularly those involving nucleophilic attack at the electrophilic carbonyl carbon.

The polarized nature of the carbonyl group makes the carbon atom susceptible to attack by various nucleophiles. These reactions are fundamental to modifying the butanone side chain.

Reduction to Alcohols: A common transformation is the reduction of the ketone to a secondary alcohol, 1-(Pyridin-3-yl)butan-1-ol. This is typically achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can effectively reduce the carbonyl group. thieme-connect.com This reaction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Enzymatic reductions have also been explored for similar pyridinyl ketones, offering high stereoselectivity. Ketoreductase enzymes can convert the prochiral ketone into a chiral alcohol with high enantiomeric excess, a valuable transformation in pharmaceutical synthesis. google.com

Addition of Organometallic Reagents: Grignard reagents (RMgX) and other organometallic compounds can add to the carbonyl carbon to form tertiary alcohols. For example, the reaction with ethylmagnesium bromide would yield 1-(pyridin-4-yl)-1-ethylbutan-1-ol for the 4-yl isomer, a reaction pathway directly applicable to the 3-yl isomer.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction adds a carbon atom and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Examples of Nucleophilic Addition Reactions on Pyridinyl Butanones

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic (R⁻) | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Tertiary Alcohol |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Cyanohydrin |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | Imine (intermediate) |

The carbonyl group serves as a handle for creating various derivatives, such as oximes and esters, which often exhibit unique biological activities.

Oxime Formation: 1-(Pyridin-3-yl)butan-1-one reacts with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form an oxime. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. The resulting this compound oxime can exist as (E) and (Z) isomers. sioc-journal.cnresearchgate.net

Oxime Ester Synthesis: The oxime derivatives can be further functionalized by esterification of the oxime's hydroxyl group. A series of novel oxime esters have been synthesized from a related compound, 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763), by reacting the intermediate oxime with various substituted benzoic acids. sioc-journal.cnglobalauthorid.com This two-step process, involving oximation followed by esterification, has been shown to produce compounds with significant antifungal activity. sioc-journal.cnresearchgate.net For example, O-benzoyl oximes are created by this pathway.

Table 2: Synthesis of Oxime Ester Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1. Oximation | This compound + Hydroxylamine Hydrochloride | This compound oxime |

| 2. Esterification | This compound oxime + Substituted Benzoic Acid | O-(Benzoyl)-1-(pyridin-3-yl)butan-1-one oxime |

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring, while aromatic, has distinct reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quora.com The nitrogen atom deactivates the ring by inductively withdrawing electron density and can be protonated or coordinate to the Lewis acid catalyst, further increasing deactivation. quora.combyjus.com

Substitution, when it does occur under harsh conditions, generally proceeds at the 3-position (β-position). quora.comyoutube.com In this compound, the 3-position is already occupied. The butanoyl group is itself an electron-withdrawing, deactivating group. Therefore, any further electrophilic substitution would be extremely difficult and would be directed to the 5-position, which is meta to the existing acyl group and also a β-position relative to the ring nitrogen. Common EAS reactions include nitration and halogenation, which would require forcing conditions. savemyexams.commasterorganicchemistry.com

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- (ortho) and 4- (para) positions relative to the nitrogen. masterorganicchemistry.comyoutube.com For NAS to occur, a good leaving group (such as a halide) must be present at one of these activated positions. youtube.com

In the case of this compound, there is no inherent leaving group. However, if a derivative such as 2-chloro-5-butyrylpyridine were used, a nucleophile (e.g., an alkoxide or amine) could displace the chloride. The electron-withdrawing butanoyl group at the 5-position would not significantly activate the 2-position for attack, as it cannot delocalize the negative charge of the Meisenheimer intermediate onto its carbonyl oxygen. The primary activation comes from the ring nitrogen itself. youtube.com

Cyclization Reactions and Formation of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)

This compound and its derivatives can serve as building blocks for more complex heterocyclic structures, including fused ring systems which are common scaffolds in medicinal chemistry.

The synthesis of imidazo[1,2-a]pyridines, a class of compounds known for various biological activities, typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.govorganic-chemistry.org While this compound is not a direct precursor in this classic route, it could be chemically modified to participate in similar cyclizations. For example, α-bromination of the butanone chain would produce α-bromo-1-(pyridin-3-yl)butan-1-one. This intermediate could then potentially react with various nucleophiles to form heterocyclic rings.

A prominent strategy for synthesizing imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com This highlights that the core of the imidazo[1,2-a]pyridine (B132010) system is constructed from a 2-aminopyridine precursor, not a 3-acylpyridine. However, derivatives of this compound, such as 4-chloro-1-(pyridin-3-yl)butan-1-one (B3056264), are known to be valuable intermediates for forming other heterocyclic systems like pyrazoles and imidazoles through condensation reactions. smolecule.com

Functionalization for Conjugation and Bioconjugation (e.g., Hapten Synthesis)

The chemical structure of this compound can be strategically modified to incorporate reactive functional groups, enabling its covalent attachment to larger molecules such as proteins, polymers, or solid supports. This process, known as conjugation, is fundamental in various biomedical and biotechnological applications. A significant application of this functionalization is in the synthesis of haptens. Haptens are small molecules that can elicit an immune response to produce antibodies only when attached to a larger carrier molecule, typically a protein. These antibodies can then be used in immunoassays for the detection and quantification of the target hapten.

A notable example of this approach, while not starting directly from this compound, involves a closely related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The strategies employed for the functionalization of NNK are highly relevant and adaptable for 1-(pyridin-in-3-yl)butan-1-one. To create a hapten for NNK, a functionalized derivative, 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, was synthesized. nih.govacs.org This derivative was designed to preserve the key structural features of the parent molecule while introducing a primary amine group. This amine group serves as a chemical handle for conjugation. nih.govacs.org

The introduction of this amine was achieved via a C2 linker, which was then coupled to a highly immunogenic carrier protein, diphtheria toxoid. nih.govacs.org This bioconjugate, when introduced into a biological system, successfully induced the production of both polyclonal and monoclonal antibodies that could recognize NNK. nih.govacs.org

For this compound, similar strategies can be employed. The butanone side chain offers a prime location for the introduction of functional groups. For instance, the synthesis of derivatives such as 4-amino-1-(pyridin-3-yl)butan-1-one (B1608560) and 4-(methylamino)-1-(pyridin-3-yl)butan-1-one provides the necessary amine functionality for conjugation. The presence of a terminal amino group allows for straightforward coupling to carboxyl groups on proteins using standard coupling reagents like carbodiimides.

Another synthetic route to functionalized derivatives involves starting with a precursor like 4-chloro-1-(pyridin-3-yl)butan-1-one. The chlorine atom at the 4-position of the butanone chain is a good leaving group and can be readily displaced by various nucleophiles to introduce a range of functional groups. For example, reaction with ammonia or a primary amine can yield the corresponding 4-amino derivative.

The table below summarizes key aspects of the functionalization of pyridyl butanone derivatives for bioconjugation, drawing on the detailed research conducted on the closely related NNK.

| Precursor Compound | Functionalization Strategy | Introduced Functional Group | Linker | Carrier Protein (Example) | Resulting Conjugate | Application | Reference |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Derivatization to introduce an amine moiety | Primary Amine (-NH2) | C2 Linker | Diphtheria Toxoid | NNK-C2-Diphtheria Toxoid | Induction of polyclonal and monoclonal antibodies | nih.govacs.org |

| This compound | Introduction of an amino group at the 4-position | Primary Amine (-NH2) | - | Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) | Hapten-Protein Conjugate | Immunoassay Development | |

| 4-Chloro-1-(pyridin-3-yl)butan-1-one | Nucleophilic substitution with an amine | Primary/Secondary Amine | - | - | 4-Amino-1-(pyridin-3-yl)butan-1-one derivative | Intermediate for Hapten Synthesis |

This functionalization and subsequent conjugation are critical steps in the development of immunological tools for the study and detection of this compound and its metabolites.

Derivatives, Analogues, and Metabolites of 1 Pyridin 3 Yl Butan 1 One: Synthesis and Characterization

Synthesis of Structurally Related Compounds with Modified Butanone Chains

The butanone chain of 1-(Pyridin-3-yl)butan-1-one is a versatile site for synthetic modification, allowing for the introduction of various functional groups and structural alterations to modulate the compound's properties.

One area of research has focused on the synthesis of novel oxime esters derived from a modified butanone chain. For instance, a series of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters have been synthesized. sioc-journal.cn The synthesis commences with the reaction of 3-methylpyridine (B133936) and ethyl pivalate, followed by oximation and esterification. sioc-journal.cn This approach yields compounds with potential antifungal activities. sioc-journal.cn

Another modification involves the introduction of a halogen atom to the butanone chain. The synthesis of 4-Chloro-1-(pyridin-3-yl)butan-1-one (B3056264) is typically achieved through the reaction of 3-pyridylacetonitrile (B123655) with chloroacetyl chloride in the presence of a base like triethylamine. This compound serves as an intermediate in organic synthesis, particularly for medicinal and agrochemical development. The chlorine atom can be subsequently substituted by various nucleophiles to create a library of derivatives.

Further modifications include the creation of difluoromethyl ketones. A one-pot difluorination/fragmentation process has been developed to synthesize compounds like 2,2-difluoro-1-(pyridin-3-yl)ethan-1-one from precursors such as 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione. rsc.org

The following table summarizes examples of compounds with modified butanone chains:

Table 1: Examples of this compound Derivatives with Modified Butanone Chains| Compound Name | Modification | Synthesis Method | Reference |

|---|---|---|---|

| O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | Introduction of a dimethyl group and conversion to an oxime ester. | Addition, oximization, and esterification reactions starting from 3-methylpyridine and ethyl pivalate. | sioc-journal.cn |

| 4-Chloro-1-(pyridin-3-yl)butan-1-one | Introduction of a chlorine atom at the 4-position. | Reaction of 3-pyridylacetonitrile with chloroacetyl chloride. | |

| 2,2-difluoro-1-(pyridin-3-yl)ethan-1-one | Replacement of the propyl group with a difluoromethyl group. | One-pot difluorination/fragmentation of 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione. | rsc.org |

Preparation of Pyridine (B92270) Ring-Substituted Analogues

Substitution on the pyridine ring of this compound provides another avenue for creating analogues with tailored properties. These substitutions can influence the electronic properties, basicity, and steric profile of the molecule.

A general strategy for the synthesis of substituted pyridines involves the Suzuki-Miyaura coupling reaction. For example, diversely substituted pyridin-2(1H)-ones have been synthesized starting from commercially available materials, where a key step is the coupling with a boronic acid pinacol (B44631) ester. nih.gov While not directly starting from this compound, these methods are applicable for the synthesis of its pyridine-substituted analogues.

Heating diazonium salts derived from pyridino[1,2-a]pyrimidines in primary alcohols can lead to a 'ring switching' transformation, yielding alkyl 1-(substituted pyridin-2-yl)-1H-1,2,3-triazoles. researchgate.net This demonstrates a method for introducing complex heterocyclic systems onto the pyridine ring.

More complex analogues have been synthesized for specific biological targets. For instance, 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one is an example where the pyridine ring is heavily substituted and incorporated into a larger molecular framework. The introduction of chlorine and trifluoromethyl groups is intended to increase electrophilicity and metabolic stability.

The following table provides an example of a pyridine ring-substituted analogue:

Table 2: Example of a Pyridine Ring-Substituted Analogue| Compound Name | Ring Substitution | Potential Application | Reference |

|---|---|---|---|

| 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one | Chlorine and trifluoromethyl groups on the pyridine ring. | Potential for increased electrophilicity and metabolic stability. |

Characterization of Biological Metabolites (e.g., NNK and NNAL)

This compound is structurally related to the potent tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govmdpi.com The metabolism of NNK is of significant interest due to its carcinogenic properties.

NNK is metabolically converted to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) through carbonyl reduction. mdpi.combiorxiv.org NNAL is a major metabolite of NNK and is also a potent carcinogen. mdpi.comresearchgate.net A key difference between NNK and NNAL is their in vivo half-life; NNAL has a much longer half-life and can be detected in human urine for weeks after tobacco exposure. biorxiv.org

The metabolism of NNK is complex and can lead to various other products. For example, hydroxylation of the pyridine ring results in the formation of 4-(methylnitrosamino)-1-(3-(6-hydroxypyridyl))-1-butanone (6-hydroxyNNK), which is a minor metabolite. mdpi.com The end products of NNK metabolism are primarily keto acid and hydroxy acid. mdpi.com

NNAL possesses a chiral center, and its enantiomers, (R)-NNAL and (S)-NNAL, exhibit different biological activities. Studies have shown that (R)-NNAL can promote cell proliferation, enhance migration, and induce drug resistance in non-small cell lung cancer cell lines, while (S)-NNAL has weaker effects. biorxiv.org

The following table summarizes the key biological metabolites discussed:

Table 3: Key Biological Metabolites of NNK| Compound Name | Acronym | Metabolic Transformation | Biological Significance | Reference |

|---|---|---|---|---|

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK | Precursor | Potent tobacco-specific carcinogen. nih.govmdpi.com | nih.govmdpi.com |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol | NNAL | Carbonyl reduction of NNK. | Major metabolite of NNK, also a potent carcinogen with a long half-life. mdpi.combiorxiv.org | mdpi.combiorxiv.org |

| 4-(methylnitrosamino)-1-(3-(6-hydroxypyridyl))-1-butanone | 6-hydroxyNNK | Pyridine ring hydroxylation of NNK. | Minor metabolite. mdpi.com | mdpi.com |

Design and Synthesis of Functionalized Probes

Functionalized derivatives of this compound and its analogues are designed and synthesized for use as molecular probes in biological and chemical research. These probes can be used for various purposes, including the study of enzyme mechanisms and the development of diagnostic tools.

A notable example is the synthesis of a new NNK hapten, 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, designed to elicit an antibody response specific to N-nitrosamines. nih.govresearchgate.netacs.org This functionalized derivative closely mimics the structural features of NNK. nih.govacs.org The hapten is conjugated to a carrier protein, such as diphtheria toxoid, to make it immunogenic. nih.govacs.org The resulting antibodies can detect both NNK and NNAL and have the potential to modulate their effects in vivo. nih.govacs.org

The design of such probes involves strategic placement of functional groups that allow for conjugation to other molecules or for specific interactions with biological targets. In the case of the NNK hapten, a C2 linker was incorporated to attach it to the carrier protein. nih.govacs.org

The following table provides an example of a functionalized probe:

Table 4: Example of a Functionalized Probe| Compound Name | Functionalization | Application | Reference |

|---|---|---|---|

| 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one | Introduction of a 2-aminoethyl group to the nitrosamino moiety. | Hapten for the induction of N-nitrosamine-specific antibodies. nih.govresearchgate.netacs.org | nih.govresearchgate.netacs.org |

Biological Activity and Pharmacological Investigations of 1 Pyridin 3 Yl Butan 1 One and Its Derivatives

Role as a Key Intermediate in the Biogenesis of Biologically Relevant Molecules (e.g., Tobacco-Specific Nitrosamines)

1-(Pyridin-3-yl)butan-1-one is a critical intermediate in the formation of tobacco-specific nitrosamines (TSNAs), which are potent carcinogens found in tobacco products. rivm.nlnih.gov One of the most significant TSNAs, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is formed from nicotine (B1678760) and other tobacco alkaloids during the curing, aging, processing, and smoking of tobacco. nih.govnih.govchemicalbook.com The formation of NNK involves the nitrosation of nicotine. chemicalbook.com This process can lead to the generation of pseudooxynicotine, which is 4-(methylamino)-1-pyridin-3-ylbutan-1-one, a direct precursor to the carcinogenic NNK.

TSNAs like NNK and N'-nitrosonornicotine (NNN) are not added to tobacco but are produced through natural processes. rivm.nl The levels of these compounds can vary depending on the type of tobacco and the processing methods used. rivm.nl Once formed, these compounds require metabolic activation to exert their carcinogenic effects. nih.govresearchgate.net This activation leads to the formation of DNA adducts, which can cause mutations in crucial genes and initiate cancer. nih.govnih.gov

Evaluation of Antifungal Activities in Novel Derivatives

Researchers have synthesized and evaluated various derivatives of this compound for their potential as antifungal agents. mdpi.comsioc-journal.cnresearchgate.net

One study focused on novel 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl-substituted benzoylcarbamates. mdpi.com Several of these compounds demonstrated significant antifungal activity against plant pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. mdpi.com For example, compound 4h (3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate) was identified as having the most promising activity against both fungi tested. mdpi.com

Another series of novel pyridine (B92270) derivatives, 3,3-dimethyl-1-(pyridin-3-yl) butan-2-one oxime esters, were also synthesized and tested. sioc-journal.cn Compounds 3h (O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime) and 3j (O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime) showed strong activity against S. sclerotiorum. sioc-journal.cnresearchgate.net Additionally, compounds 3h , 3j , and 3l (O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime) displayed high activity against B. cinerea. sioc-journal.cnresearchgate.net

The general findings suggest that pyridine amides and their derivatives can exhibit potent anti-Candida and anti-Aspergillus profiles. researchgate.net The introduction of a pyridine ring, however, can sometimes lead to a loss of activity against certain fungal strains. nih.gov

Below is a table summarizing the antifungal activity of selected this compound derivatives.

| Compound ID | Fungal Strain | EC50 (µg/mL) |

| 4h | S. sclerotiorum | - |

| 4h | B. cinerea | 6.45 |

| 3h | S. sclerotiorum | 5.07 |

| 3h | B. cinerea | 4.98 |

| 3j | S. sclerotiorum | 4.81 |

| 3j | B. cinerea | 5.44 |

| 3l | B. cinerea | 6.34 |

Investigation of Anti-proliferative and Anticancer Potentials of Analogues

The pyridine nucleus is a common structural motif in many anticancer drugs. researchgate.net Consequently, analogues of this compound have been investigated for their anti-proliferative and anticancer activities against various cancer cell lines. researchgate.netacs.orgnih.gov

A study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed that some compounds exhibited potent cytotoxic activity. nih.gov For instance, compounds 8a , 8b , and 8d were highly effective against the A-549 lung cancer cell line, with compound 8d being equipotent to the standard drug erlotinib. nih.gov Against the PC-3 prostate cancer cell line, compounds 8a and 8d were found to be twice as potent as erlotinib. nih.gov

Another study synthesized a series of nicotinamide (B372718) derivatives and evaluated their antiproliferative activity against human cancer cell lines HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov Several of these compounds showed selective activity against the liver and colon cancer cell lines while demonstrating low cytotoxicity to normal cells. acs.orgnih.gov

Thiosemicarbazone derivatives of pyridine have also been explored as potential anticancer agents. mdpi.com The lipophilicity of these compounds, often enhanced by groups like cyclohexyl, can facilitate their antiproliferative activity. mdpi.com

The table below presents the IC50 values for selected pyridine derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 8a | A-549 | 16.2 |

| 8b | A-549 | 16 |

| 8d | A-549 | 7.23 |

| Erlotinib (Reference) | A-549 | 6.53 |

| 8a | PC-3 | 7.98 |

| 8d | PC-3 | 7.12 |

| Erlotinib (Reference) | PC-3 | 11.05 |

Immunological Applications: Development of Haptens for Antibody Production

The structural features of this compound and its derivatives have been utilized in immunological research, specifically in the development of haptens for producing antibodies against tobacco-specific nitrosamines. nih.govacs.orgresearchgate.netresearchgate.net Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. nih.gov

Induction of N-Nitrosamine-Specific Antibodies

To generate a robust antibody response against the carcinogen NNK, researchers have designed and synthesized functionalized derivatives that mimic its key structural elements. nih.govacs.org These haptens, which incorporate the pyridyloxobutyl moiety, the adjacent ketone, and the N-nitrosamino group, are then conjugated to a highly immunogenic carrier protein, such as diphtheria toxoid. nih.govacs.orgresearchgate.net This immunoconjugate is then used to immunize animals to induce the production of both polyclonal and monoclonal antibodies specific to N-nitrosamines. nih.govacs.org

Antibody Characterization and Specificity

The antibodies produced through this hapten-based approach have been characterized for their binding affinity and specificity. nih.govacs.org Monoclonal antibodies have been obtained with high affinity for the NNK-hapten conjugate. nih.govacs.org These antibodies, both monoclonal and polyclonal, have demonstrated strong reactivity with NNK and its major metabolite, NNAL. nih.govacs.org Importantly, they showed significantly less reactivity with metabolites that are part of the detoxification pathway, indicating a high degree of specificity for the carcinogenic forms. nih.govacs.org Such specific antibodies have the potential to be used in modulating the in vivo effects of these carcinogens. nih.govacs.org

Exploration of Central Nervous System and Immune System Modulation by Related Compounds

Derivatives of this compound have been investigated for their effects on the central nervous system (CNS) and the immune system. nih.govnih.gov

One study explored the effects of NNK on the immune system, noting that tobacco smoking can suppress the immune response. nih.gov It was found that NNK, after metabolic activation, can alter the synthesis of cytokines in human cells. nih.gov Specifically, it induced the release of tumor necrosis factor (TNF) while inhibiting the synthesis of interleukin-10 (IL-10). nih.gov The levels of other cytokines, including IL-6, were also decreased. nih.gov This modulation of cytokine production by NNK's alkylating intermediates suggests a mechanism by which it could contribute to the immunosuppression observed in smokers. nih.gov

In the context of the CNS, various pyridine derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a range of neurological functions. nih.gov For example, oxime derivatives of 1-(4-fluorophenyl)-4-(4-(pyridin-2-yl)-1,4-diazepan-1-yl)butan-1-one have been synthesized and tested for their binding affinity to sigma receptors. nih.gov

Modulation of Biological Targets and Signaling Pathways

The pharmacological effects of this compound and its derivatives are intrinsically linked to their ability to interact with and modulate the function of specific biological targets. Research has demonstrated that structural modifications to the this compound scaffold can yield compounds with high affinity and specificity for a range of proteins, including receptors and enzymes, thereby influencing critical cellular signaling pathways.

A prominent example is the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a derivative of nicotine. hmdb.ca NNK is recognized as a potent procarcinogen that requires metabolic activation by cytochrome P450 enzymes, particularly CYP2A6 and CYP2B6, to exert its carcinogenic effects. hmdb.ca Beyond its metabolic activation, NNK has been shown to directly engage with and activate cell surface receptors. It stimulates both nicotinic acetylcholine (B1216132) receptors (nAChRs) and β-adrenergic receptors (β-AdrRs). hmdb.ca This dual receptor activation triggers downstream signal transduction cascades that are implicated in facilitating tumor progression. hmdb.ca

Furthermore, derivatives of the this compound framework have been engineered as selective ligands for other receptor systems. For instance, a study focused on developing selective sigma-2 (σ₂) receptor ligands identified (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime as a high-affinity and highly selective ligand for the σ₂ receptor. nih.gov This compound demonstrated a notable selectivity for the σ₂ receptor over the σ₁ subtype, with a selectivity ratio (σ₁Kᵢ/σ₂Kᵢ) of 41.8. nih.gov Given the association of σ₂ receptors with the pathobiology of solid tumors, such selective ligands are valuable tools for cancer research and potential therapeutic development. nih.gov

The pyridine ring itself is a key structural feature that can facilitate interactions with biological targets. It can participate in π-π stacking interactions with aromatic amino acid residues within protein binding sites, contributing to the affinity and stability of the ligand-target complex. mdpi.com

Investigations into related structures have also revealed potent enzyme inhibitory activity. A complex derivative, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro Current time information in BT.smolecule.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, which features a butan-amine core, was identified as a powerful and orally active inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC₅₀ of 18 nM. arabjchem.org This inhibition is of significant therapeutic interest for the management of type 2 diabetes. arabjchem.org

The diverse biological targets modulated by these compounds are summarized in the table below.

Table 1: Biological Targets and Pharmacological Effects of this compound Derivatives

| Compound/Derivative Class | Biological Target | Observed Effect/Activity | Key Findings |

|---|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Nicotinic Acetylcholine Receptors (nAChRs), β-Adrenergic Receptors (β-AdrRs) | Receptor Agonist | Activation leads to downstream signaling pathways that facilitate tumor progression. hmdb.ca |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Cytochrome P450 (CYP2A6, CYP2B6) | Substrate (Procarcinogen activation) | Metabolically activated to a carcinogen. hmdb.ca |

| Butan-1-one Oxime Derivatives | Sigma-2 (σ₂) Receptor | Selective Ligand | High affinity and selectivity (Kᵢ = 2.2 nM for a related analog, selectivity ratio >40). nih.gov |

| Triazolopyrazine-butan-amine Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Enzyme Inhibitor | Potent, orally active inhibitor with an IC₅₀ of 18 nM. arabjchem.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications of the Pyridine (B92270) Moiety with Biological Efficacy

The pyridine ring is a critical component of 1-(Pyridin-3-yl)butan-1-one, and alterations to this moiety can significantly impact its biological efficacy. The position of the nitrogen atom within the aromatic ring and the presence of various substituents are key determinants of the compound's interaction with biological targets.

Research on related pyridinyl compounds has demonstrated that the location of the nitrogen atom is crucial for activity. For instance, studies on analogous structures have shown that moving the nitrogen from the 3-position to the 2- or 4-position can alter the electronic distribution and steric hindrance of the molecule, thereby affecting its binding affinity to receptors.

Substitutions on the pyridine ring also play a pivotal role in modulating biological activity. The introduction of a methoxy (B1213986) group at the 6-position of the pyridine ring, as seen in 4-hydroxy-1-(6-methoxy-pyridin-3-yl)-butan-1-one, has been explored in the synthesis of nicotine (B1678760) analogs. uno.edu This suggests that electron-donating groups can influence the compound's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). uno.edu The binding affinity of such analogs to different nAChR subtypes, such as the α4β2 subtype, is a key area of investigation. uno.edu

Table 1: Effect of Pyridine Moiety Modifications on Biological Activity

| Compound | Modification | Observed/Potential Effect | Reference |

|---|---|---|---|

| 1-(Pyridin-2-yl)butan-1-one | Nitrogen at position 2 | Alters electronic and steric properties, potentially affecting receptor binding. | |

| 1-(Pyridin-4-yl)butan-1-one | Nitrogen at position 4 | Alters electronic and steric properties, potentially affecting receptor binding. | |

| 4-Hydroxy-1-(6-methoxy-pyridin-3-yl)-butan-1-one | Methoxy group at position 6 | Influences interaction with nicotinic acetylcholine receptors. uno.edu | uno.edu |

| 1-(5-Chloropyridin-2-yl) analog | Chlorine substitution | Modulates binding affinity at sigma-2 receptors. nih.gov | nih.gov |

Analyzing the Impact of Butanone Chain Alterations on Pharmacological Profiles

Modifications to the butanone side chain of this compound are instrumental in altering its pharmacological profile. Changes in the length of the alkyl chain, the introduction of functional groups, and the formation of cyclic structures can all lead to compounds with distinct biological activities.

One of the key modifications studied is the introduction of a hydroxyl group. For instance, the synthesis of 4-hydroxy-1-(pyridin-3-yl)butan-1-one has been a step in the creation of nicotine analogs. uno.edunih.gov This hydroxylation can provide a site for further functionalization and can also influence the compound's solubility and ability to form hydrogen bonds with receptor sites.

The introduction of an amino group to the butanone chain has also been explored. The compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a nicotine-derived nitrosamine (B1359907), demonstrates how modifications to the butanone chain can lead to potent biological effects, in this case, the modulation of cytokine release. nih.gov While structurally distinct due to the nitrosamine group, it highlights the significant impact of substitutions on the butanone chain.

Furthermore, the transformation of the butanone chain into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, is a common strategy in medicinal chemistry to create more rigid analogs with potentially higher receptor affinity and selectivity. The synthesis of nicotine and anabasine (B190304) analogs often involves the cyclization of derivatives of 1-(pyridin-3-yl)butan-1,4-diol. nih.gov

Table 2: Pharmacological Impact of Butanone Chain Alterations

| Compound/Analog Type | Modification | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| 4-Hydroxy-1-(pyridin-3-yl)butan-1-one | Hydroxylation of the butanone chain | Intermediate for nicotine analogs; potential for altered solubility and hydrogen bonding. uno.edunih.gov | uno.edunih.gov |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | N-nitrosamine substitution | Potent modulator of cytokine release. nih.gov | nih.gov |

| Nicotine/Anabasine Analogs | Cyclization of the butanone chain | Formation of pyrrolidine or piperidine rings, leading to potent nAChR ligands. nih.gov | nih.gov |

| 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro uno.eduresearchgate.netbioinfopublication.orgtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | Complex butanone chain modification | Potent and selective DPP-IV inhibitor. arabjchem.org | arabjchem.org |

Stereochemical Effects on Biological Activity and Receptor Binding

The stereochemistry of this compound and its derivatives can have a profound effect on their biological activity and receptor binding affinity. The presence of a chiral center, which can arise from modifications to the butanone chain, means that the compound can exist as enantiomers, each potentially having a different pharmacological profile.

Studies on analogs have shown that biological receptors often exhibit stereoselectivity, preferentially binding to one enantiomer over the other. For example, in the case of a pyrrolidine analog of haloperidol, the (+)-isomer was found to have significantly higher affinity for dopamine (B1211576) and serotonin (B10506) receptors compared to the (-)-isomer. researchgate.net This highlights the importance of stereochemistry in determining the potency and selectivity of such compounds.

The synthesis of specific enantiomers is therefore a critical aspect of drug design. The enantioselective synthesis of nicotine analogs has been achieved through the borane-mediated reduction of ketone precursors in the presence of chiral catalysts. nih.gov This allows for the production of the desired stereoisomer, which is expected to have the optimal biological activity.

While direct studies on the stereochemical effects of this compound itself are limited, the principles of stereoselectivity observed in structurally related compounds strongly suggest that the spatial arrangement of atoms in its derivatives would be a key factor in their interaction with biological targets.

Table 3: Stereochemical Considerations and Biological Activity

| Compound/Analog | Stereochemical Aspect | Impact on Biological Activity/Receptor Binding | Reference |

|---|---|---|---|

| Pyrrolidine analog of haloperidol | Enantiomers ((+)- and (-)-isomers) | The (+)-isomer (eutomer) shows significantly higher affinity for dopamine and serotonin receptors. researchgate.net | researchgate.net |

| Nicotine analogs | Enantioselective synthesis | Production of specific enantiomers with potentially higher potency and selectivity for nAChRs. nih.gov | nih.gov |

| (R)-1-(Pyridin-3-yl)-butane-1,4-diol | Non-racemic diol | Key intermediate in the enantioselective synthesis of a nicotine analog. nih.gov | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be used to predict the biological activity of chemical compounds based on their molecular structure. For a series of compounds like the derivatives of this compound, QSAR can be a valuable tool in drug discovery, helping to prioritize the synthesis of new analogs with potentially improved activity.

QSAR models are built by establishing a mathematical relationship between the biological activity of a set of compounds and their physicochemical properties, which are represented by molecular descriptors. These descriptors can encode information about the steric, electronic, and lipophilic properties of the molecules.

While a specific QSAR model for this compound has not been extensively reported, studies on related pyridinyl and heterocyclic compounds provide insights into how such a model could be developed. For example, QSAR studies on pyrazolyl pyridine derivatives have shown that lipophilicity and other molecular properties are crucial for their anticonvulsant activity. researchgate.net Similarly, QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives has indicated that electronic, steric, and lipophilic parameters correlate with their antibacterial activity. bioinfopublication.org

Table 4: Principles of QSAR Modeling for Pyridinyl Compounds

| QSAR Study Focus | Key Findings/Principles | Relevant Descriptors | Reference |

|---|---|---|---|

| Pyrazolyl pyridine derivatives (anticonvulsant activity) | Lipophilicity is a key determinant of activity. | LogP, molecular weight, topological polar surface area. | researchgate.net |

| 5-Substituted (arylmethylene) pyridin-2-amine derivatives (antibacterial activity) | Electronic, steric, and lipophilic parameters are important. | LogP, molar refractivity (SMR), electronic parameters. bioinfopublication.org | bioinfopublication.org |

| Imidazo[4,5-b]pyridine derivatives (Aurora kinase inhibitors) | 3D-QSAR models can provide detailed insights into structure-activity relationships. | CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor). | researchgate.net |

| Crystal-based pyridine derivatives (anticancer activity) | QSAR models can be used to predict activity and guide the design of new compounds. | Various 2D and 3D descriptors. | chemrevlett.com |

Advanced Analytical Methodologies in Research on 1 Pyridin 3 Yl Butan 1 One

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for determining the precise atomic arrangement of 1-(Pyridin-3-yl)butan-1-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.5 ppm) due to the ring's electron-withdrawing nature. Specifically, the proton at the C2 position is often the most deshielded, appearing as a singlet or a narrow doublet around 9.22 ppm. The protons at C4, C5, and C6 also show characteristic splitting patterns and chemical shifts. The aliphatic protons of the butyl chain appear more upfield. The methylene (B1212753) group adjacent to the carbonyl (Cα) resonates around 3.0-3.2 ppm, while the subsequent methylene (Cβ) and terminal methyl (Cγ) protons are found at progressively higher fields.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon is highly deshielded, typically appearing around 199 ppm. thieme-connect.comnih.gov Carbons of the pyridine ring resonate in the aromatic region (approximately 123-154 ppm), while the aliphatic carbons of the butyl chain appear in the upfield region (around 18-40 ppm). thieme-connect.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H2 | ~9.22 | ~153.5 |

| Pyridine-H4 | ~8.28 | ~135.4 |

| Pyridine-H5 | ~7.46 | ~123.7 |

| Pyridine-H6 | ~8.81 | ~149.6 |

| -CH₂(α to C=O) | ~3.19 | ~35.5 |

| -CH₂(β to C=O) | ~2.06 | ~26.6 |

| -CH₃ | Not explicitly detailed | ~61.9 |

Note: Data derived from studies on related structures and may vary based on solvent and experimental conditions. nih.gov

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O (ketone) stretching vibration is prominent, typically appearing around 1700-1715 cm⁻¹. Vibrations associated with the aromatic pyridine ring, including C=C and C=N stretching, are observed in the 1580-1610 cm⁻¹ region. rsc.org Aliphatic C-H stretching from the butyl group is visible around 2800-3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | ~1709 | Strong |

| C=C, C=N Stretch (Pyridine Ring) | 1587 - 1602 | Medium |

| C-H Stretch (Aromatic) | >3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |

| C-H Bend (Aliphatic) | ~1429 - 1470 | Medium |

Data compiled from representative spectra. rsc.org

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (149.19 g/mol ). nih.gov

Electron ionization (EI) often leads to predictable fragmentation patterns. A common fragmentation is the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a propyl radical (•C₃H₇), which would generate a highly stable pyridinoyl cation at m/z 106. This fragment is often the base peak in the spectrum. nih.gov Another significant fragment can arise from the cleavage of the bond between the pyridine ring and the carbonyl group, producing a fragment at m/z 78, corresponding to the pyridine ring radical cation. nih.gov

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Significance |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 121 | [M - C₂H₄]⁺ | McLafferty rearrangement product |

| 106 | [C₆H₄NO]⁺ | Loss of propyl radical (•C₃H₇) |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Data based on NIST Mass Spectrometry Data Center records. nih.gov

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or metabolites and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. A typical method involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comfrontiersin.org

Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong absorbance at specific wavelengths, typically around 254-260 nm. google.comfrontiersin.orggoogle.com By running a gradient elution, where the proportion of the organic solvent is increased over time, a clean separation from impurities with different polarities can be achieved. This technique is invaluable for assessing the purity of a synthesized batch and for quantifying the compound in various matrices. google.comfrontiersin.orggoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for thermally stable and volatile compounds. This compound can be analyzed by GC-MS, where it is first vaporized and separated from other components on a capillary column (e.g., a non-polar DB-5 or HP-5 column). nih.gov The retention time of the compound is a characteristic feature under specific GC conditions (e.g., temperature program, carrier gas flow rate). As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound obtained via GC-MS, which can be used for positive identification in experimental samples. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as environmental samples or synthetic reaction mixtures, is often complicated by the presence of numerous other components. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used hyphenated methods in this context.

GC-MS combines the exceptional separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the analysis of this compound, a sample is first vaporized and introduced into the GC column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification. nih.govnih.gov The National Institute of Standards and Technology (NIST) library contains reference mass spectra for this compound, which can be used for comparison and confirmation. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for non-volatile or thermally labile compounds. nih.govunipd.itd-nb.info In this method, the sample is first separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The eluent from the LC column is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for the analysis of trace levels of the compound in complex matrices. This technique has been successfully applied to the analysis of related pyridyloxobutylated DNA adducts, demonstrating its utility for compounds within this chemical class. nih.gov

Table 1: Exemplary Parameters for Hyphenated Techniques in the Analysis of Pyridine Compounds

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase C18 column |

| Carrier Gas/Mobile Phase | Helium | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole | Triple Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Bioanalytical Methods for Detection in Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices such as blood, urine, and tissues are fundamental to pharmacokinetic and toxicological studies. Bioanalytical methods must be highly sensitive and specific to distinguish the analyte from endogenous matrix components. researchgate.netwjpmr.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and wide applicability. researchgate.net The development of a robust LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a crucial step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of sample preparation method depends on the nature of the biological matrix and the physicochemical properties of this compound.

Chromatographic separation is typically achieved using a reversed-phase HPLC or UPLC column. The mobile phase composition and gradient are optimized to achieve a good peak shape and separation from matrix components. For enhanced retention and peak shape of basic compounds like this compound, an acidic modifier is often added to the mobile phase.

Detection by tandem mass spectrometry is highly specific. In the multiple reaction monitoring (MRM) mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the quantification of very low concentrations of the analyte. For instance, a highly sensitive nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) method has been developed for the quantification of DNA adducts formed from a related compound, 4-hydroxy-1-(pyridin-3-yl)butan-1-one, in mammalian cells. nih.gov This highlights the applicability of such sensitive methods for detecting pyridyl-containing compounds in biological systems.

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the response should be within an acceptable range across different lots of the biological matrix. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across the concentration range. |

Applications in Drug Discovery and Chemical Biology

Role as a Versatile Building Block for New Chemical Entities

1-(Pyridin-3-yl)butan-1-one serves as a key intermediate and structural template in organic synthesis. The reactivity of the ketone group and the electronic properties of the pyridine (B92270) ring provide two distinct handles for chemical elaboration. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for N-alkylation, while the ketone functionality is amenable to a wide range of transformations, including reduction, reductive amination, and condensation reactions.

This versatility has been exploited in the synthesis of more complex molecular architectures. For instance, a synthetic methodology for producing nicotine (B1678760) analogs and the alkaloid anabasamine (B132836) utilized a derivative, 4-hydroxy-1-(6-methoxy-pyridin-3-yl)-butan-1-one, which was formed through the addition of a pyridyl anion to butyrolactone. uno.edu Subsequent chemical steps, including a reductive amination to form a piperidine (B6355638) ring, demonstrate the utility of the butanone side chain in constructing cyclic systems. uno.edu Furthermore, the core structure is a component in the synthesis of substituted pyrazolo[1,5-a]pyridine (B1195680) compounds, which have been explored for various therapeutic uses. google.com The pyridin-3-yl ketone moiety is also foundational in creating aminophosphonates, which are analogues of α-amino acids with a range of physiological activities. researchgate.net

Contribution to the Discovery of Novel Therapeutic Agents

The structural framework of this compound is present in several classes of biologically active compounds, highlighting its contribution to the development of new therapeutic agents.

Nicotinic Receptor Ligands: Derivatives of this compound are instrumental in synthesizing compounds that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). A key example is the synthesis of anabasamine, a natural alkaloid with reported anticholinesterase and anti-inflammatory activity. uno.edu The synthesis of novel analogs targeting the α4β2 nicotinic acetylcholine receptor, a key target for analgesics, has also been developed from related structures. uno.edu The compound 4-methylamino-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine, is a well-known derivative in this class. nih.gov

Antimicrobial and Anticancer Agents: The related compound, 3-acetyl pyridine, which shares the pyridin-3-yl ketone core, has been used to synthesize a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates. researchgate.net These compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Moreover, they have shown noteworthy cytotoxic activity against human liver and breast cancer cell lines, indicating the potential of this chemical scaffold in oncology research. researchgate.net

mGluR5 Modulators: High-throughput screening efforts have identified compounds containing the pyridin-3-yl moiety as potent modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders. The discovery of a pyrazolopyrazine-based mGluR5 negative allosteric modulator, which incorporates a pyridin-3-yl group, underscores the importance of this structural motif in identifying novel central nervous system drug candidates. nih.gov

Table 1: Examples of Therapeutic Agents and Targets Derived from the this compound Scaffold

| Therapeutic Agent Class | Specific Compound/Derivative | Biological Target/Activity |

|---|---|---|

| Nicotinic Receptor Ligands | Anabasamine and Nicotine Analogs | Nicotinic Acetylcholine Receptors (nAChRs), Anticholinesterase, Anti-inflammatory uno.edu |

| Antimicrobial Agents | Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Escherichia coli, Bacillus subtilis, Staphylococcus aureus researchgate.net |

| Anticancer Agents | Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Liver Carcinoma (HepG2), Breast Adenocarcinoma (MCF7) researchgate.net |

| CNS Agents | 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine | Metabotropic Glutamate Receptor 5 (mGluR5) nih.gov |

Development of Chemical Probes for Biological Pathway Elucidation

While the this compound scaffold is integral to the synthesis of therapeutic candidates, its direct application as a chemical probe for elucidating biological pathways is less documented. Chemical probes are small molecules designed to interact with a specific protein target to study its function in a biological system. nih.gov The structural features of this compound, particularly its ability to participate in hydrogen bonding and other molecular interactions via the pyridine ring, make it a plausible candidate for the development of such probes. Its derivatives could be modified with reporter tags (e.g., fluorescent dyes or biotin) to enable the visualization and tracking of target engagement within cells. However, specific published studies detailing the use of this compound itself as a chemical probe are not prominent in current literature.

Integration into Screening Libraries for High-Throughput Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against a biological target to identify "hits". alitheagenomics.com These libraries are curated to contain a high degree of structural diversity to maximize the chances of finding a molecule that interacts with the target of interest. nih.gov

Compounds like this compound and its derivatives are valuable components of HTS libraries for several reasons:

Structural Features: It combines an aromatic, heterocyclic ring with a flexible aliphatic chain, a common feature in many known drugs.

"Fragment-like" Properties: The molecule is relatively small, adhering to the principles of fragment-based drug discovery, where smaller, low-complexity molecules are screened and then optimized into more potent leads. dtu.dk

Synthetic Tractability: As a versatile building block, it provides a straightforward starting point for generating a library of related analogs to explore the structure-activity relationship (SAR) of initial hits.

The identification of a pyrazolopyrazine-based mGluR5 modulator from an HTS campaign highlights the success of this approach. nih.gov The initial hit from the screening library was systematically modified to improve its pharmacological and pharmacokinetic properties, ultimately leading to a potent and selective drug candidate. nih.gov Similarly, libraries of kinase inhibitor scaffolds, which are often rich in heterocyclic compounds, are routinely screened against targets like Mycobacterium tuberculosis to find new anti-infective agents. nih.gov The inclusion of diverse chemical entities, including those based on the pyridinyl-ketone framework, is critical to the success of these large-scale screening efforts. alitheagenomics.comnih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Niches

The structural motif of 1-(Pyridin-3-yl)butan-1-one is present in various biologically active molecules, suggesting a rich, yet partially untapped, therapeutic potential. A well-known derivative, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a tobacco-specific nitrosamine (B1359907) known for its carcinogenic properties. physiology.orgnih.govmdpi.com Studies on NNK have demonstrated its ability to modulate immune responses in respiratory epithelial cells, which could contribute to increased respiratory infections and the progression of lung cancer. nih.gov

Future research will likely focus on synthesizing and screening libraries of this compound analogs to identify novel therapeutic agents. Areas of interest include:

Anticancer Properties: While some derivatives are linked to cancer, others may possess anticancer activity. Preliminary studies on related pyridyl ketone derivatives have shown potential for inducing apoptosis in cancer cell lines. For instance, diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, derived from 3-acetyl pyridine (B92270), have demonstrated significant cytotoxicity against liver and breast cancer cell lines. researchgate.net Further exploration of structural modifications could lead to potent and selective anticancer compounds.

Antimicrobial Activity: The pyridine ring is a common feature in many antimicrobial agents. Derivatives of this compound have shown promising results against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli. researchgate.net Systematic investigation into the structure-activity relationships could yield new classes of antibiotics or antifungals.

Neurological and Inflammatory Disorders: Given that nicotine (B1678760), a pyridyl compound, has profound effects on the central nervous system, analogs of this compound could be explored for their potential to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neurological targets. This could open therapeutic avenues for neurodegenerative diseases or inflammatory conditions. Research on quercetin (B1663063) derivatives has shown potential in altering α7nAChRs-mediated signaling pathways involved in nicotine-induced cellular processes. mdpi.com

Development of Targeted Drug Delivery Systems Utilizing Pyridyl Butanone Scaffolds

The development of advanced drug delivery systems (DDS) is a critical area of modern medicine, aiming to enhance therapeutic efficacy while minimizing side effects. researchgate.netmdpi.com Scaffolds, particularly those at the nanoscale, are being extensively researched for their ability to provide controlled and targeted release of therapeutic agents. researchgate.netnih.gov

The pyridyl butanone structure could serve as a foundational component in novel drug delivery systems in several ways:

Functionalized Nanofibers: Nanofiber scaffolds mimic the natural extracellular matrix and are excellent candidates for drug delivery due to their high surface area and porosity. nih.gov The pyridyl butanone moiety could be incorporated into polymers used to create these nanofibers, potentially enhancing the loading and controlled release of specific drugs.

3D-Printed Scaffolds: Three-dimensional printing allows for the creation of intricate and patient-specific scaffolds for tissue regeneration. mdpi.comijbs.com By integrating pyridyl butanone derivatives into the biomaterials used for 3D printing, it may be possible to create "smart" scaffolds that release therapeutic agents in response to specific biological cues at the site of injury or disease. ijbs.com

Targeted Nanoparticles: The pyridine group's ability to coordinate with metals and its inherent polarity could be exploited to create targeted nanoparticles. These systems could be designed to selectively accumulate in tumor tissues or other disease sites, delivering a potent therapeutic payload directly to the target cells and reducing systemic toxicity. mdpi.com

Innovations in Sustainable and Scalable Synthetic Routes

The practical application of any compound in pharmaceuticals or materials science depends on the ability to produce it efficiently, cost-effectively, and sustainably. While traditional methods for synthesizing pyridyl ketones exist, future research will focus on developing greener and more scalable processes. researchgate.net

Key areas for innovation include:

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, higher yields, shorter reaction times, and easier scalability. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters, minimizing the formation of byproducts. smolecule.com The synthesis of pyridyl ketones via the reaction of lithiated pyridines with esters has already been successfully demonstrated in a continuous flow system. researchgate.net

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate the principles of green chemistry, such as using less hazardous reagents, reducing solvent usage, and improving atom economy. smolecule.com This includes the development of novel catalytic systems, such as those using earth-abundant metals or light-activated catalysts, to drive reactions under milder conditions. smolecule.comwepub.org

Enantioselective Synthesis: For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. Research into highly enantioselective catalytic hydrogenation of pyridyl ketones is ongoing, aiming to provide efficient routes to chiral pyridyl alcohols, which are valuable intermediates in drug synthesis. researchgate.netacs.org

Advanced Materials Science Applications

The unique electronic and chemical properties of the pyridyl butanone structure make it an attractive building block for advanced materials. scbt.com The integration of organic chemistry principles into materials science has led to the development of innovative materials with tailored functionalities. wepub.org